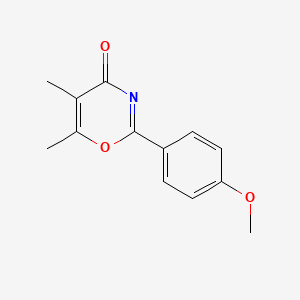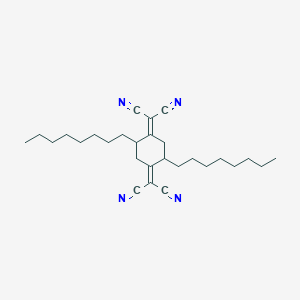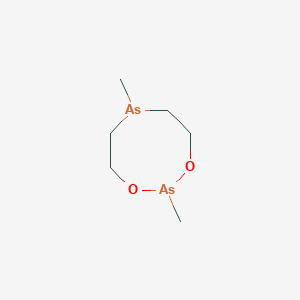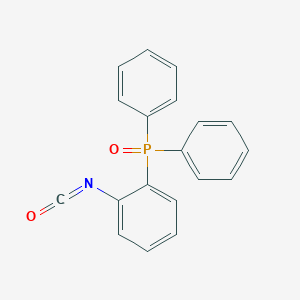![molecular formula C15H14Cl2N2O3S B14381441 Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- CAS No. 89564-68-1](/img/structure/B14381441.png)
Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzamide ring, and a dimethylamino sulfonyl group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- typically involves the following steps:
Nitration: The starting material, 2,5-dichlorobenzamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Sulfonylation: The amino group is then reacted with dimethylamine and a sulfonyl chloride to introduce the dimethylamino sulfonyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the oxidation of the dimethylamino group to form N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of the dimethylamino group.
Reduction: Amino derivatives and reduced sulfonyl groups.
Substitution: Various substituted benzamides depending on the reagents used.
Applications De Recherche Scientifique
Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- is used in a variety of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Benzamide: The simplest amide derivative of benzoic acid.
2,5-Dichlorobenzamide: Lacks the dimethylamino sulfonyl group.
N-[4-(Dimethylamino)sulfonyl]benzamide: Lacks the chlorine substituents.
Comparison:
Uniqueness: Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- is unique due to the presence of both chlorine atoms and the dimethylamino sulfonyl group, which confer distinct chemical and biological properties.
Chemical Properties: The combination of these substituents affects the compound’s reactivity, solubility, and stability.
Biological Activity: The unique structure may result in different biological activities compared to similar compounds, making it a valuable compound for research.
Propriétés
Numéro CAS |
89564-68-1 |
|---|---|
Formule moléculaire |
C15H14Cl2N2O3S |
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
2,5-dichloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-19(2)23(21,22)12-6-4-11(5-7-12)18-15(20)13-9-10(16)3-8-14(13)17/h3-9H,1-2H3,(H,18,20) |
Clé InChI |
VRGJYYDLDYYGAL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)

![{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14381369.png)




![N,N-Dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine](/img/structure/B14381402.png)


![1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14381410.png)

![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole](/img/structure/B14381426.png)
![2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14381430.png)
